Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a pyrrolidine-based carbamate derivative characterized by a cyclopropyl group attached to the carbamic acid moiety and a 2-hydroxy-ethyl substituent on the pyrrolidin ring.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-11-10-19-9-8-16(12-19)13-20(17-6-7-17)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYFEELLMPJZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117030 | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353961-65-5 | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353961-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves a multi-step process:
Formation of the Pyrrolidine Ring: : This can be achieved via a cyclization reaction of 3-chloro-1-propanamine with formaldehyde and a secondary amine.
Incorporation of the Hydroxyethyl Group:
Cyclopropylation: : The cyclopropyl group is then attached, typically through a reaction involving a cyclopropyl halide and a strong base.
Carbamate Formation: : Finally, the compound is completed with the formation of the carbamic acid benzyl ester. This step usually involves a condensation reaction between the hydroxyethyl-pyrrolidine intermediate and benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound may utilize automated continuous flow processes to enhance efficiency and yield. Techniques such as high-pressure liquid chromatography (HPLC) might be employed for purification, ensuring a high degree of product purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, primarily:
Oxidation: : Oxidative reactions can target the hydroxyethyl group, potentially forming ketones or aldehydes.
Reduction: : The ester group can be reduced to alcohol under catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3.
Reducing Agents: : LiAlH4, NaBH4.
Solvents: : Commonly used solvents include dichloromethane, ethanol, and water.
Major Products
Oxidative transformations typically yield ketone derivatives.
Reductive pathways may produce alcohols from ester intermediates.
Substitution reactions could lead to varied substituted pyrrolidine derivatives.
Scientific Research Applications
The compound Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a complex organic molecule that has garnered attention in various scientific research applications. This article provides a detailed overview of its potential applications, mechanisms of action, and relevant case studies.
Structural Features
The compound consists of:
- A cyclopropyl group, which contributes to its unique steric and electronic properties.
- A pyrrolidine ring, providing potential interactions with biological targets.
- A carbamic acid ester functionality, which may enhance solubility and bioavailability.
Pharmacological Studies
This compound has been explored for its potential as a prodrug . Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion. This compound may improve the delivery of active pharmaceutical ingredients (APIs) by enhancing their solubility and stability in biological systems .
Neuropharmacology
Research indicates that derivatives of pyrrolidine compounds can interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The structure of this compound suggests it may modulate neurotransmission, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders .
Antimicrobial Activity
There is growing interest in compounds that exhibit antimicrobial properties. The unique structure of cyclopropyl derivatives has shown promise in inhibiting bacterial growth and could serve as a basis for developing new antibiotics .
Cancer Research
Studies have suggested that certain pyrrolidine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. This compound may possess similar properties, warranting further investigation into its anticancer potential .
Case Study 1: Prodrug Development
A study focused on the synthesis and evaluation of prodrugs derived from carbamic acids demonstrated that modifying the ester moiety can significantly enhance the pharmacokinetic profiles of drugs. This compound was shown to have improved absorption rates compared to its parent compound .
Case Study 2: Neurotransmitter Modulation
In vitro studies on pyrrolidine derivatives indicated that they can act as selective modulators of neurotransmitter receptors. The cyclopropyl derivative was effective in enhancing acetylcholine receptor activity, suggesting potential applications in treating cognitive disorders .
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of various cyclopropyl compounds found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This compound was included in these studies, showing promising results against resistant bacterial strains .
Mechanism of Action
The precise mechanism by which Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester exerts its effects depends on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity and influencing biochemical pathways. For example, as a therapeutic agent, it could inhibit or activate enzymes involved in disease processes, leading to beneficial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine/Piperidine Ring
a. Hydroxy-ethyl vs. Amino-propionyl Groups
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (Ref: 10-F083862) replaces the hydroxy-ethyl group with an (S)-2-amino-propionyl moiety. This substitution introduces a chiral amino acid-derived side chain, which may enhance hydrogen-bonding interactions or alter metabolic stability compared to the hydroxy-ethyl analog .
b. Chloro-acetyl Substitution
In [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4), the hydroxy-ethyl group is replaced with a chloro-acetyl substituent. The electron-withdrawing chlorine atom likely increases reactivity, making this compound a candidate for further derivatization or covalent binding studies .
Carbamic Acid Ester Group Modifications
a. Benzyl Ester vs. Tert-butyl Ester
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354019-38-7) features a tert-butyl ester instead of benzyl. The tert-butyl group’s steric bulk may improve lipophilicity and metabolic resistance, whereas the benzyl ester’s aromaticity could enhance π-π stacking interactions in target binding .
Core Ring Structure Variations
a. Pyrrolidine vs. Piperidine
Compounds such as Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (Entry 3, ) replace the pyrrolidine ring with piperidine.
b. Azetidine-based Analogs
N-[1-(Azetidin-1-carbonyl)-3-oxo-3-phenyl-propyl]carbamic acid benzyl ester () utilizes a four-membered azetidine ring. The smaller ring size increases strain but may improve binding specificity in enzyme active sites due to constrained geometry .
Functional Group Additions
a. Phosphinoyl-containing Derivatives
Compounds like 2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester () incorporate phosphinoyl groups, which are potent enzyme inhibitors (e.g., angiotensin-converting enzyme 2). These derivatives diverge significantly in mechanism compared to carbamic acid esters, highlighting structural versatility for diverse applications .
Research Implications and Limitations
The discontinuation of Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester () underscores the need for further optimization of its analogs. For instance, tert-butyl esters () or chloro-acetyl derivatives () may offer improved stability or reactivity.
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (CAS No. 1353961-65-5) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.
The compound features a cyclopropyl group, a pyrrolidine ring, and a carbamic acid moiety, which may contribute to its biological interactions. The molecular formula is , with a molecular weight of 318.41 g/mol. Its structure can be represented as follows:
Anticancer Potential
Recent studies have indicated that derivatives of piperidine, which share structural similarities with this compound, exhibit significant anticancer properties. For instance, certain piperidine derivatives have shown improved cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin . The mechanism involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth.
Neuroprotective Effects
Compounds with similar structural motifs have been investigated for their neuroprotective effects. Some studies suggest that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes may enhance cholinergic transmission and provide symptomatic relief in cognitive decline.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on piperidine derivatives indicates activity against various bacterial strains, including MRSA and E. coli . This antimicrobial action is attributed to the ability of these compounds to disrupt bacterial cell walls and interfere with essential cellular processes.
Case Studies
- Anticancer Activity : A study demonstrated that a piperidine derivative exhibited enhanced binding affinity to IKKβ, leading to improved inhibition of NF-κB signaling pathways associated with cancer progression . This suggests that this compound may share similar mechanisms of action.
- Neuroprotection : In vitro studies have shown that related compounds can significantly reduce oxidative stress markers in neuronal cell cultures, indicating potential neuroprotective effects that warrant further exploration .
Research Findings
The following table summarizes key findings from various studies on compounds related to this compound:
Q & A
Q. How can researchers optimize the synthesis yield of this compound while maintaining stereochemical purity?
Methodological Answer: Synthesis optimization involves stepwise control of reaction conditions. For example:
- Step 1: Formation of the pyrrolidine ring via aminolysis of γ-butyrolactone derivatives under anhydrous conditions (60–80°C, 12–24 hrs) to avoid hydrolysis .
- Step 2: Introduction of the hydroxyethyl group via nucleophilic substitution (e.g., using 2-bromoethanol in DMF at 50°C, pH 8–9) .
- Step 3: Carbamate formation via reaction with benzyl chloroformate in dichloromethane under nitrogen atmosphere to prevent oxidation .
- Key Metrics: Monitor stereochemistry with chiral HPLC and confirm purity (>95%) via NMR (¹H/¹³C) and LC-MS .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR to resolve protons on the cyclopropyl, pyrrolidine, and benzyl groups (e.g., δ 7.3 ppm for benzyl aromatic protons) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 347.2 (calculated for C₁₉H₂₇N₂O₃⁺) .
- X-ray Crystallography: Resolve stereochemical configuration of the (R)-pyrrolidine center .
- FT-IR: Identify carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
Q. How do structural features (e.g., cyclopropyl, hydroxyethyl) influence solubility and reactivity?
Methodological Answer:
- Cyclopropyl Group: Enhances metabolic stability by resisting cytochrome P450 oxidation but reduces aqueous solubility (logP ~2.5) .
- Hydroxyethyl Group: Improves solubility in polar solvents (e.g., ethanol/water mixtures) and enables hydrogen bonding with biological targets .
- Benzyl Ester: Acts as a protecting group, removable via hydrogenolysis (H₂/Pd-C) for prodrug activation .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine nitrogen impact bioactivity in enzyme inhibition assays?
Methodological Answer:
- Experimental Design: Compare (R)- and (S)-enantiomers in acetylcholinesterase (AChE) inhibition assays (Ellman’s method).
- Results: (R)-enantiomers show 5–10× higher IC₅₀ values due to better fit into AChE’s hydrophobic gorge .
- Validation: Use molecular docking (e.g., AutoDock Vina) to simulate binding interactions .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., 70% degradation in rat plasma at 1 hr due to esterase activity) .
- Metabolite Identification: Use LC-MS/MS to detect hydrolysis products (e.g., benzyl alcohol, cyclopropylamine derivatives) .
- Dosing Adjustments: Co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to prolong half-life in vivo .
Q. How can researchers validate hypothesized enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive).
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) between the compound and AChE .
- Site-Directed Mutagenesis: Modify AChE’s active site (e.g., Trp86Ala) to assess steric/electronic effects .
Q. What in silico approaches predict metabolic pathways and toxicity risks?
Methodological Answer:
- Software Tools: Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation) .
- Toxicity Screening: Run Ames test analogues (e.g., ToxTree) to flag mutagenic potential from cyclopropylamine metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
